molecular formula C16H14BrNO B3261895 N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide CAS No. 349433-20-1

N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide

Cat. No.: B3261895
CAS No.: 349433-20-1
M. Wt: 316.19 g/mol
InChI Key: SGPWCTHICBMZRZ-JXMROGBWSA-N
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Description

“N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide” is a complex organic compound. It contains a bromine atom, which suggests that it might be used in reactions as a leaving group or to increase the compound’s reactivity . The presence of an amide group (-CONH2) is a key functional group in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine (4-bromo-2-methylphenylamine) with a suitable carboxylic acid derivative (3-phenylprop-2-enoic acid or a derivative thereof). The exact conditions would depend on the chosen derivative .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings, a bromine atom, and an amide group. These features could influence its reactivity and physical properties .


Chemical Reactions Analysis

As an amide, this compound could participate in various chemical reactions. For example, under acidic or basic conditions, amides can be hydrolyzed to yield carboxylic acids and amines . The bromine atom could also potentially be displaced in a nucleophilic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could result in the formation of hydrogen bonds, influencing its solubility and boiling/melting points .

Mechanism of Action

Target of Action

This compound is part of a collection of unique chemicals provided to early discovery researchers

Mode of Action

The specific mode of action of N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide is currently unknown . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Safety and Hazards

The safety and hazards of this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for this compound could be numerous, depending on its intended application. It could be explored for potential uses in medicinal chemistry, materials science, or as a building block in synthetic chemistry .

Properties

IUPAC Name

(E)-N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO/c1-12-11-14(17)8-9-15(12)18-16(19)10-7-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19)/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPWCTHICBMZRZ-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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